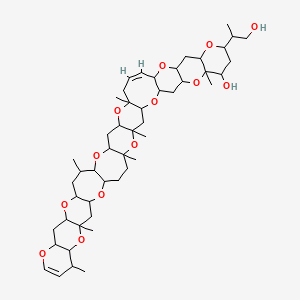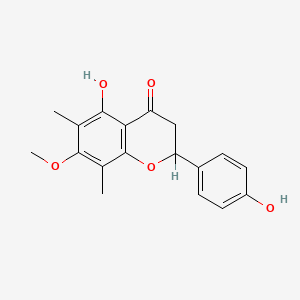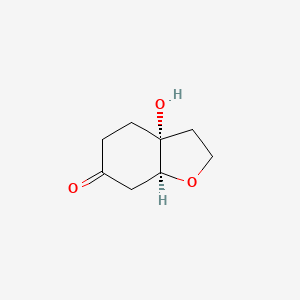
Brevetoxin pbtx-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BREVETOXIN PbTx-9 is an activator of voltage-sensitive Na+ channels, from the microorganism Ptychodiscus brevis. A neurotoxin that binds to voltage-gated sodium channels in nerve cells, leading to disruption of normal neurological processes and causing the illness clinically described as neurotoxic shellfish poisoning.
Wissenschaftliche Forschungsanwendungen
Variability in Potency and Cellular Impact
Brevetoxin Pbtx-9, along with other brevetoxins, exhibits variability in potency and has been shown to significantly induce DNA damage and apoptosis in Jurkat E6-1 cells. This research highlights the dose-dependent effects of brevetoxins on cell proliferation, their genotoxic properties, and their ability to cause cell death through apoptotic mechanisms (Murrell & Gibson, 2009).
Detection in Food Samples
A monoclonal antibody-based direct competitive enzyme-linked immunosorbent assay (ELISA) has been developed for the detection of brevetoxins, including Pbtx-9, in food samples. This method is reliable for mass monitoring of brevetoxins in mollusk and is crucial for ensuring food safety (Zhou et al., 2010).
Interaction with Human Lymphocytes
Pbtx-9's interaction with human lymphocytes has been studied, showing that it can induce DNA damage. This suggests that the immune systems of individuals exposed to Pbtx during harmful algal bloom events may be at risk (Sayer et al., 2005).
Distribution in Mouse Plasma
Research on the distribution of PbTx-9 in mouse plasma revealed an association with high-density lipoproteins (HDLs), providing insights into how the toxin is delivered to and removed from tissues. This could lead to more effective therapeutic measures for treating intoxication from brevetoxins (Woofter et al., 2005).
Biomonitoring in Mammals
A method for biomonitoring brevetoxin exposure in mammals using blood collection cards has been developed, which is crucial for monitoring brevetoxin levels in living marine resources, protected species, and humans (Fairey et al., 2001).
Covalent DNA Adducts in Rat Lung
It was found that brevetoxin forms covalent DNA adducts in rat lung following intratracheal exposure. This provides a basis for monitoring exposure and assessing the hazard associated with depurination of brevetoxin–nucleotide adducts in lung tissue (Radwan & Ramsdell, 2008).
Eigenschaften
Molekularformel |
C50H74O14 |
|---|---|
Molekulargewicht |
899.12 g/mol |
IUPAC-Name |
(21Z)-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,39-dien-12-ol |
InChI |
InChI=1S/C49H74O13/c1-25-12-15-52-35-20-38-47(6,61-44(25)35)22-36-31(56-38)16-26(2)43-29(54-36)11-14-46(5)39(58-43)21-40-48(7,62-46)23-42-45(4,60-40)13-9-10-28-32(57-42)17-34-33(53-28)19-41-49(8,59-34)37(51)18-30(55-41)27(3)24-50/h9-10,12,15,25-44,50-51H,11,13-14,16-24H2,1-8H3/b10-9- |
SMILES |
CC1CC2C(CC3(C(O2)CC4C(O3)C(C=CO4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)C(C)CO)O)C)C)(OC6(CC5)C)C |
Reinheit |
95 % (HPLC) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)


![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)
